HDAC6 Isoform Selectivity Shift: 15-Fold Greater Potency Than Vorinostat (SAHA) at HDAC6
In a direct head-to-head kinase assay comparison, WJ35435 inhibits HDAC6 with an IC₅₀ of 2.2 nM, which is 15-fold more potent than vorinostat (SAHA) at HDAC6 (IC₅₀ = 33.1 nM) [1]. For HDAC1, WJ35435 (IC₅₀ = 16.6 nM) is slightly less potent than vorinostat (IC₅₀ = 12 nM), yielding a pronounced selectivity shift toward HDAC6 inhibition relative to HDAC1 [1]. This differential isoform engagement pattern is not achievable with vorinostat alone.
| Evidence Dimension | Enzymatic HDAC isoform inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | HDAC1 IC₅₀ = 16.6 nM; HDAC6 IC₅₀ = 2.2 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC₅₀ = 12 nM; HDAC6 IC₅₀ = 33.1 nM |
| Quantified Difference | 15-fold more potent at HDAC6 (2.2 vs. 33.1 nM); 1.4-fold less potent at HDAC1 (16.6 vs. 12 nM) |
| Conditions | HDAC kinase activity assay using recombinant HDAC isoforms |
Why This Matters
HDAC6-selective inhibition has been implicated in suppressing tumor cell migration and metastasis without the hematological toxicity associated with pan-HDAC inhibition, making this isoform selectivity shift a rational criterion for compound selection over vorinostat.
- [1] Yu CC, Pan SL, Chao SW, Liu SP, Hsu JL, Yang YC, Li TK, Huang WJ, Guh JH. A novel small molecule hybrid of vorinostat and DACA displays anticancer activity against human hormone-refractory metastatic prostate cancer through dual inhibition of histone deacetylase and topoisomerase I. Biochem Pharmacol. 2014 Aug 1;90(3):320-30. doi: 10.1016/j.bcp.2014.06.001. PMID: 24915421. View Source
